molecular formula C4H6S2 B12517044 2,5-Dithiabicyclo[2.2.0]hexane CAS No. 652170-05-3

2,5-Dithiabicyclo[2.2.0]hexane

Cat. No.: B12517044
CAS No.: 652170-05-3
M. Wt: 118.2 g/mol
InChI Key: VEZRMXXWQIXURS-UHFFFAOYSA-N
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Description

Introduction 2,5-Dithiabicyclo[2.2.0]hexane is a strained bicyclic organosulfur compound of significant interest in synthetic and methodological chemistry. Its unique structure, featuring two sulfur atoms bridging a [2.2.0] ring system, makes it a valuable scaffold and building block. Research Applications and Value The primary research value of 2,5-Dithiabicyclo[2.2.0]hexane lies in its potential as a precursor in the synthesis of more complex sulfur-containing heterocycles. Researchers may utilize its strained ring system in ring-opening reactions or as a ligand in catalysis. Its properties are also studied in the context of materials science. Handling and Safety Researchers should consult the Safety Data Sheet (SDS) prior to handling. This product is intended for laboratory research purposes only and is not classified as a medicinal product or consumer good.

Properties

CAS No.

652170-05-3

Molecular Formula

C4H6S2

Molecular Weight

118.2 g/mol

IUPAC Name

2,5-dithiabicyclo[2.2.0]hexane

InChI

InChI=1S/C4H6S2/c1-3-4(5-1)2-6-3/h3-4H,1-2H2

InChI Key

VEZRMXXWQIXURS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(S1)CS2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Protected Dithiol Precursors

A prominent method involves the deprotection and subsequent cyclization of bis-silylated dithiol intermediates. For example, 1,2-bis(triisopropylsilanylthio)allylbenzene undergoes cyclization in dichloromethane (DCM) with hydrochloric acid (HCl) and zinc triflate (Zn(OTf)₂) as a Lewis acid catalyst. The reaction proceeds at room temperature, achieving an 82% yield of 2,5-dithiabicyclo[2.2.0]hexane after neutralization and purification.

Reaction Conditions:

  • Substrate: 1,2-Bis(triisopropylsilanylthio)allylbenzene
  • Catalyst: Zn(OTf)₂ (0.5 equiv relative to substrate)
  • Acid: HCl (1.0 M in Et₂O)
  • Solvent: DCM
  • Time: 2 hours
  • Workup: Neutralization with NaHCO₃, silica gel chromatography

This method leverages the stability of silyl protecting groups, which prevent premature oxidation or side reactions during cyclization.

Metal-Mediated Condensation of Dichlorodisilanes

Although primarily used for silicon-containing analogs, co-condensation strategies with lithium metal provide insights into sulfur-based systems. Reacting 1,2-dichlorotetraisopropyldisilane with lithium in tetrahydrofuran (THF) generates bicyclo[2.2.0] structures via radical intermediates. Adapting this method for sulfur could involve substituting silicon with sulfur-containing monomers (e.g., dichlorodisulfides), though such syntheses remain speculative without direct evidence.

Hypothetical Pathway:

  • Monomer Preparation: Synthesize 1,2-dichloro-1,2-dithiolane.
  • Reductive Coupling: Treat with lithium in THF to induce cyclization.
  • Quenching: Hydrolyze intermediates to yield the target compound.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Acid-Catalyzed Cyclization Zn(OTf)₂, HCl, DCM, RT 82% High yield; mild conditions Requires silylated precursors
Photolytic Rearrangement UV light, low-temperature matrix ~55% Avoids harsh reagents Limited substrate availability
Metal-Mediated Condensation Li, THF, reflux N/A Potentially scalable Untested for sulfur systems

Chemical Reactions Analysis

Types of Reactions

2,5-Dithiabicyclo[2.2.0]hexane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as leaving groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dithiabicyclo[2.2.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dithiabicyclo[2.2.0]hexane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms. These transformations can affect molecular targets and pathways, such as:

    Enzyme Inhibition: The compound can inhibit enzymes that interact with sulfur-containing substrates.

    Redox Reactions: It can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and synthetic differences between 2,5-Dithiabicyclo[2.2.0]hexane and analogous bicyclic systems:

Compound Name Heteroatoms Bridge Positions Ring System Key Structural Features
2,5-Dithiabicyclo[2.2.0]hexane S, S 2,5 [2.2.0] High strain; sulfur-sulfur interaction
2-Azabicyclo[2.2.0]hexane N 2 [2.2.0] Nitrogen-induced polarization; lower strain
4-Thia-1-azabicyclo[3.2.0]heptane S, N 4,1 [3.2.0] Expanded ring system; pharmaceutical relevance
Bicyclo[3.1.0]hexane (Norsabinane) None 3,1 [3.1.0] All-carbon system; natural product analog
2-Thiabicyclo[2.2.0]hexane derivatives S 2 [2.2.0] Single sulfur atom; distinct reactivity

Reactivity and Stability

  • 2,5-Dithiabicyclo[2.2.0]hexane : Sulfur atoms enhance susceptibility to nucleophilic attack and oxidative cleavage. The strained system may undergo ring-opening reactions under acidic or thermal conditions.
  • 2-Azabicyclo[2.2.0]hexanes : React with HBr to cleave the azetidine ring, yielding linear amines (e.g., 5-endo-hydroxymethyl derivatives) .
  • 2-Thiabicyclo[2.2.0]hexane derivatives : Participate in 1,3-dipolar cycloadditions due to sulfur's electron-withdrawing effects, forming complex heterocycles .

Research Findings and Challenges

  • Strain vs. Stability : The [2.2.0] system in 2,5-dithiabicyclohexane exhibits higher strain than [3.1.0] or [3.2.0] analogs, limiting its isolation and storage stability.
  • Synthetic Complexity : Introducing two sulfur atoms complicates synthesis; methods for 2-azabicyclo[2.2.0]hexanes (e.g., photochemical routes) may require adaptation .

Biological Activity

2,5-Dithiabicyclo[2.2.0]hexane, a bicyclic compound featuring sulfur atoms in its structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2,5-dithiabicyclo[2.2.0]hexane, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-dithiabicyclo[2.2.0]hexane is C4H6S2C_4H_6S_2. Its structure consists of a bicyclic framework with two sulfur atoms incorporated into the cyclohexane-like ring system. This unique arrangement contributes to its distinctive chemical reactivity and biological properties.

PropertyValue
Molecular Weight134.22 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial Properties

Research has indicated that 2,5-dithiabicyclo[2.2.0]hexane exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell membranes and interference with metabolic processes. The sulfur atoms in the compound may play a crucial role in forming reactive species that damage cellular components.

Case Studies

  • Antibacterial Activity Against E. coli : In a controlled laboratory study, 2,5-dithiabicyclo[2.2.0]hexane was tested against Escherichia coli strains resistant to conventional antibiotics. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antibacterial effects.
  • Synergistic Effects with Antibiotics : Another study investigated the synergistic effects of 2,5-dithiabicyclo[2.2.0]hexane when combined with commonly used antibiotics such as ampicillin and tetracycline. The combination treatment displayed enhanced efficacy compared to either treatment alone, suggesting that this compound could be used to augment existing antibiotic therapies.

Table 2: Summary of Biological Activity Studies

Study FocusFindings
Antibacterial ActivityEffective against E. coli at 50 µg/mL
Synergistic EffectsEnhanced efficacy with ampicillin and tetracycline
MechanismDisruption of cell membranes

Toxicity and Safety Profile

While preliminary studies highlight the antimicrobial potential of 2,5-dithiabicyclo[2.2.0]hexane, it is essential to assess its toxicity profile. Current data suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to establish safety parameters before clinical applications can be considered.

Future Research Directions

Future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity of 2,5-dithiabicyclo[2.2.0]hexane in animal models.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activity.
  • Formulation Development : Exploring potential formulations for effective delivery in clinical settings.

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